molecular formula C29H58O2 B13793410 2-Octyldodecyl 3,5,5-trimethylhexanoate CAS No. 98072-02-7

2-Octyldodecyl 3,5,5-trimethylhexanoate

Cat. No.: B13793410
CAS No.: 98072-02-7
M. Wt: 438.8 g/mol
InChI Key: ORHIPTVQARSOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octyldodecyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C29H58O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyldodecyl 3,5,5-trimethylhexanoate typically involves the esterification reaction between 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

2-Octyldodecyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products Formed

    Hydrolysis: 3,5,5-trimethylhexanoic acid, 2-octyldodecanol

    Transesterification: New ester (depending on the alcohol used), original alcohol (2-octyldodecanol)

Scientific Research Applications

2-Octyldodecyl 3,5,5-trimethylhexanoate has a wide range of applications in scientific research and industry. It is commonly used as an emollient in cosmetic formulations due to its ability to provide a smooth and silky feel to the skin. Additionally, it is used as a solvent and dispersing agent in various chemical processes .

In the field of biology, this compound is used in the formulation of lipid-based drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In medicine, it is used in topical formulations for its moisturizing properties .

Mechanism of Action

The mechanism of action of 2-Octyldodecyl 3,5,5-trimethylhexanoate is primarily based on its chemical structure and properties. As an ester, it can interact with the lipid bilayers of cell membranes, enhancing the permeability and absorption of active ingredients. In cosmetic applications, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth texture .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl Myristate
  • Cetyl Palmitate
  • Octyl Stearate

Comparison

2-Octyldodecyl 3,5,5-trimethylhexanoate is unique due to its branched structure, which provides superior spreading properties and a non-greasy feel compared to other esters like isopropyl myristate and cetyl palmitate. Its long carbon chain also contributes to its excellent emollient properties, making it a preferred choice in high-end cosmetic formulations .

Properties

CAS No.

98072-02-7

Molecular Formula

C29H58O2

Molecular Weight

438.8 g/mol

IUPAC Name

2-octyldodecyl 3,5,5-trimethylhexanoate

InChI

InChI=1S/C29H58O2/c1-7-9-11-13-15-16-18-20-22-27(21-19-17-14-12-10-8-2)25-31-28(30)23-26(3)24-29(4,5)6/h26-27H,7-25H2,1-6H3

InChI Key

ORHIPTVQARSOPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(C)CC(C)(C)C

Origin of Product

United States

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